1-Nitro-3-(propylsulfanyl)benzene

Description

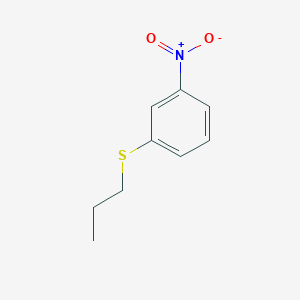

1-Nitro-3-(propylsulfanyl)benzene is a nitro-substituted aromatic compound with the molecular formula C₉H₁₁NO₂S (molecular weight: 197.25 g/mol) . It features a nitro group (-NO₂) at the 1-position and a propylsulfanyl (-S-C₃H₇) substituent at the 3-position of the benzene ring.

Properties

IUPAC Name |

1-nitro-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMSVJKCSYNAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(propylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 3-(propylsulfanyl)benzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced separation techniques can further enhance the purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(propylsulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The nitro group can be reduced to a hydroxylamine (-NHOH) or an amine (-NH₂) under different conditions.

Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used in substitution reactions.

Major Products:

Oxidation: Conversion to nitrobenzene derivatives.

Reduction: Formation of 3-(propylsulfanyl)aniline.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-3-(propylsulfanyl)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its nitro and sulfanyl groups.

Industry: Used in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which 1-nitro-3-(propylsulfanyl)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The propylsulfanyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

1-Nitro-3-((E)-2-nitrovinyl)benzene (Compound 10)

- Molecular Formula : C₈H₆N₂O₄

- Key Features: A nitrovinyl (-CH=CH-NO₂) group introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity.

- IR Data : Distinct nitro (1521 cm⁻¹) and vinyl (1694 cm⁻¹) stretching frequencies .

- ¹H NMR : Aromatic protons resonate at δ 7.51–8.28 ppm, with a deshielded vinyl proton at δ 8.18 (d, J=12.0 Hz) .

1-Nitro-3-[(phenylsulfonyl)methyl]benzene

1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene

- Molecular Formula : C₁₁H₁₅BrOS

1-Nitro-3-(trifluoromethylsulfonyl)benzene

- Molecular Formula: C₇H₄F₃NO₄S

- Key Features : The trifluoromethylsulfonyl (-SO₂-CF₃) group is hyper-electron-withdrawing, making this compound highly reactive in nucleophilic substitution reactions .

Spectroscopic and Analytical Data Comparison

Data Tables

Table 1: Physical and Structural Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Electronic Effect |

|---|---|---|---|

| This compound | C₉H₁₁NO₂S | 197.25 | Moderate electron-donating (thioether) |

| 1-Nitro-3-(trifluoromethylsulfonyl)benzene | C₇H₄F₃NO₄S | 255.17 | Strong electron-withdrawing |

| 1-Nitro-3-[(phenylsulfonyl)methyl]benzene | C₁₃H₁₁NO₄S | 289.30 | Strong electron-withdrawing |

Table 2: Key Spectroscopic Markers

| Compound | IR Nitro Stretch (cm⁻¹) | ¹H NMR Aromatic Region (δ, ppm) |

|---|---|---|

| Compound 10 | 1521 | 7.51–8.28 |

| Compound 11 | 1526 | 7.67 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.